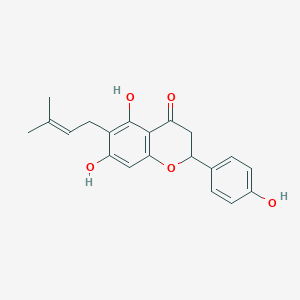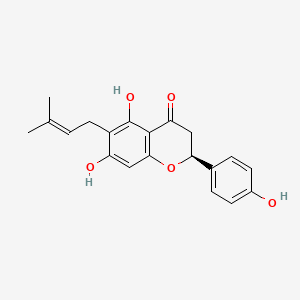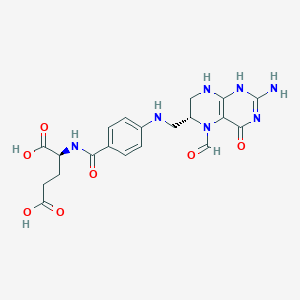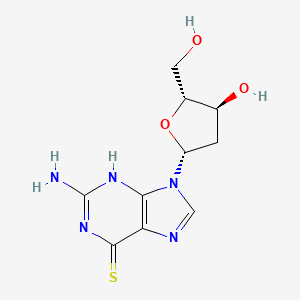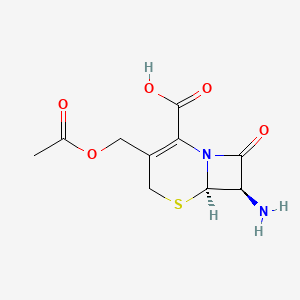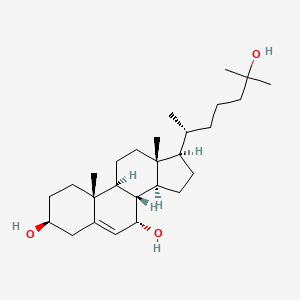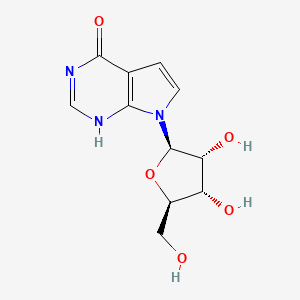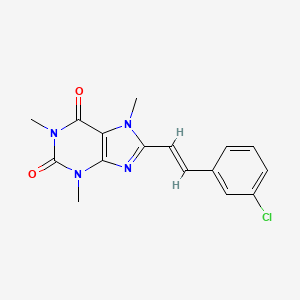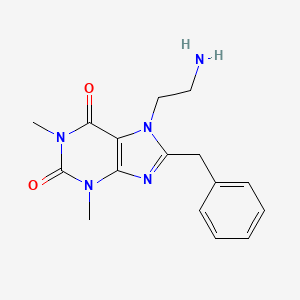
1H-Purine-2,6-dione, 7-(2-aminoethyl)-3,7-dihydro-1,3-dimethyl-8-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AC-155 is a bamifylline metabolite in human plasma that may induce apoptosis selectively in cancer cells.
Scientific Research Applications
Synthesis of Fused Purine Derivatives : Research by Hesek and Rybár (1994) explores the synthesis of new [1,3,5]- and [1,3,6]-thiadiazepino-[3,2-f]-purine ring systems, demonstrating the compound's role in the development of complex organic structures (Hesek & Rybár, 1994).
Pharmacological Evaluation : A study by Chłoń-Rzepa et al. (2013) on arylpiperazine derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones shows the potential for developing ligands for serotonin receptors, which could have implications in psychotropic therapy (Chłoń-Rzepa et al., 2013).
Crystal Structure Analysis : Chen et al. (2007) studied the crystal structure of doxofylline, a compound structurally related to theophylline, which helps in understanding molecular interactions and stability (Chen et al., 2007).
Synthesis of Derivatives for Biological Applications : Gobouri (2020) synthesized new 6-purineselenyl and 1,3,4-thiadiazols derivatives, indicative of the compound's versatility in forming biologically relevant structures (Gobouri, 2020).
Antitumor Activity Research : Moharram and Osman (1989) demonstrated the antitumor activity of certain purine derivatives, highlighting the compound's potential in cancer research (Moharram & Osman, 1989).
Investigation of Molecular Interactions : Research by Shukla et al. (2020) on 8-(4-ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione provided insights into the molecule’s intermolecular interactions, which is crucial for material design applications (Shukla et al., 2020).
Synthesis of New Derivatives for Anticancer Activity : Hayallah (2017) focused on synthesizing new derivatives with potential anticancer activity, highlighting the compound's relevance in developing new therapeutic agents (Hayallah, 2017).
Properties
CAS No. |
80296-68-0 |
|---|---|
Molecular Formula |
C16H19N5O2 |
Molecular Weight |
313.35 g/mol |
IUPAC Name |
7-(2-aminoethyl)-8-benzyl-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C16H19N5O2/c1-19-14-13(15(22)20(2)16(19)23)21(9-8-17)12(18-14)10-11-6-4-3-5-7-11/h3-7H,8-10,17H2,1-2H3 |
InChI Key |
RBFZLGAFXRJECP-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CC3=CC=CC=C3)CCN |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CC3=CC=CC=C3)CCN |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AC-155; AC155; AC 155 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


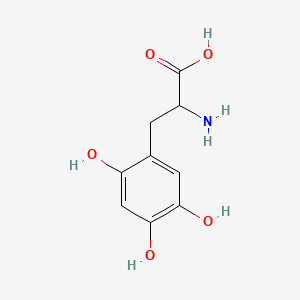
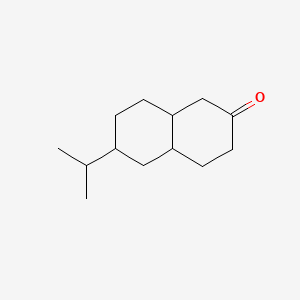
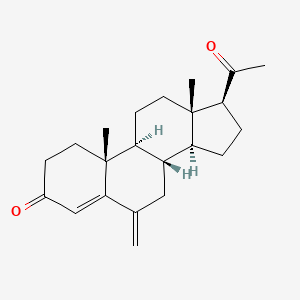
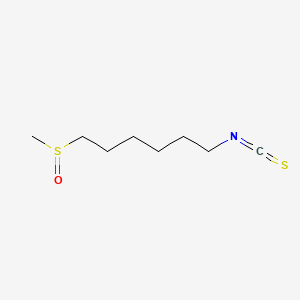
![2-(4-Aminophenyl)benzo[d]thiazol-6-ol](/img/structure/B1664693.png)
